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molecular formula C8H10N2O4S B097401 N,N-dimethyl-4-nitrobenzenesulfonamide CAS No. 17459-03-9

N,N-dimethyl-4-nitrobenzenesulfonamide

Cat. No. B097401
M. Wt: 230.24 g/mol
InChI Key: ZCWXRMBVAKOURU-UHFFFAOYSA-N
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Patent
US09422271B2

Procedure details

Under H2, N,N-dimethyl-4-nitrobenzenesulfonamide (879 mg, 3.8 mmol, 1.0 equiv.) was catalytically hydrogenated in the presence of Pd/C (40 mg) in MeOH (25 mL). When no more H2 was consumed, the reaction mixture was filtered. The filtrate was concentrated and crystallized to afford compound 4-amino-N,N-dimethyl benzenesulfonamide (722 mg, 95%).
Quantity
879 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[S:3]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)(=[O:5])=[O:4]>CO.[Pd]>[NH2:12][C:9]1[CH:10]=[CH:11][C:6]([S:3]([N:2]([CH3:15])[CH3:1])(=[O:5])=[O:4])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
879 mg
Type
reactant
Smiles
CN(S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When no more H2 was consumed
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 722 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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